molecular formula C13H13BrN2O3 B8733263 Methyl 6-bromo-3-formyl-1-isopropyl-1H-indazole-4-carboxylate

Methyl 6-bromo-3-formyl-1-isopropyl-1H-indazole-4-carboxylate

Cat. No.: B8733263
M. Wt: 325.16 g/mol
InChI Key: NKYXKDGOZCVSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-formyl-1-isopropyl-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13BrN2O3 and its molecular weight is 325.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

methyl 6-bromo-3-formyl-1-propan-2-ylindazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-7(2)16-11-5-8(14)4-9(13(18)19-3)12(11)10(6-17)15-16/h4-7H,1-3H3

InChI Key

NKYXKDGOZCVSHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C(=N1)C=O)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate 1 (11.5 g, 40.63 mmol) in DMF (230 mL)) was added K2CO3 (14.08 g, 102.02 mmol) at RT under argon, and stirred for 10 min. Then 2-iodopropane (7.24 g, 42.58 mmol) was added at RT and the mixture stirred at 40° C. for 2 h. The reaction mixture was diluted with cold water and extracted with ethyl acetate (4×300 mL). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude residue (12.4 g) was purified by silica gel chromatography (eluent: 0-10% ethyl acetate: pet ether) to afford the title compound as an off white solid (5.55 g, 42%). 1H NMR (CDCl3, 400 MHz): δ 1.659 (d, J=6.4 Hz, 6H), 4.017 (s, 3H), 4.862-4.960 (m, 1H), 7.807 (s, 1H), 7.854 (s, 1H), 10.375 (s, 1H). HPLC: 98.66%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.08 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
42%

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